molecular formula C19H13Cl2FN2O4 B285098 ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate

ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate

Cat. No. B285098
M. Wt: 423.2 g/mol
InChI Key: AZLAFRMCLNJSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

The mechanism of action of ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is through the inhibition of the protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to the inhibition of B-cell receptor signaling, which ultimately leads to the inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate in lab experiments is its potency as a BTK inhibitor. This makes it a useful tool for studying the B-cell receptor signaling pathway and its role in cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. Careful handling and use of appropriate safety measures are necessary when working with this compound.

Future Directions

There are several future directions for research on ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate. One direction is to further investigate its potential as a cancer treatment. This could involve testing its efficacy in clinical trials and exploring its potential in combination with other cancer treatments. Another direction is to investigate its potential in treating other diseases that involve the B-cell receptor signaling pathway, such as autoimmune diseases. Finally, further research could be done to optimize the synthesis method and explore modifications to the compound to improve its potency and reduce its potential toxicity.
Conclusion:
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is a potent inhibitor of the protein kinase BTK and has potential applications in cancer research and other fields. Its mechanism of action involves the inhibition of B-cell receptor signaling, which ultimately leads to the inhibition of cancer cell growth and proliferation. While it has several advantages for lab experiments, care must be taken to avoid potential toxicity. Future research directions include investigating its potential as a cancer treatment, exploring its use in treating other diseases, and optimizing its synthesis method.

Synthesis Methods

The synthesis of ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate involves several steps. The first step is the synthesis of 4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid. This is achieved by reacting 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to yield the acid chloride. The acid chloride is then reacted with 4-aminoethyl benzoate to yield the final product, ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate.

Scientific Research Applications

Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has several potential applications in scientific research. One of the primary applications is in the field of cancer research. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to be effective in inhibiting the growth of tumors in animal models.

properties

Molecular Formula

C19H13Cl2FN2O4

Molecular Weight

423.2 g/mol

IUPAC Name

ethyl 4-[[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate

InChI

InChI=1S/C19H13Cl2FN2O4/c1-2-28-19(27)10-3-5-11(6-4-10)23-16-15(21)17(25)24(18(16)26)12-7-8-14(22)13(20)9-12/h3-9,23H,2H2,1H3

InChI Key

AZLAFRMCLNJSHY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)Cl

Origin of Product

United States

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